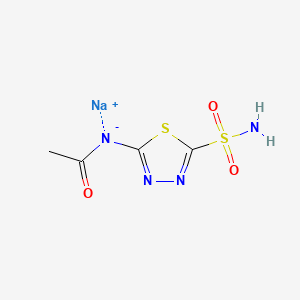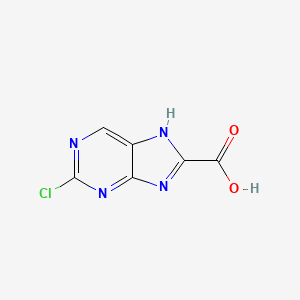
2-Chloro-9H-purine-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9H-purine-8-carboxylic acid is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring structure with a chlorine atom at the 2-position and a carboxylic acid group at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-purine-8-carboxylic acid typically involves the chlorination of purine derivatives followed by carboxylation. One common method involves the reaction of 2-chloropurine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions
2-Chloro-9H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
科学研究应用
2-Chloro-9H-purine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in nucleotide metabolism.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of 2-Chloro-9H-purine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The chlorine atom at the 2-position and the carboxylic acid group at the 8-position play crucial roles in its binding affinity and specificity . The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking enzymatic reactions .
相似化合物的比较
Similar Compounds
- 2-Chloro-9H-purine-6-carboxylic acid
- 2-Amino-6-chloro-9H-purine-9-acetic acid
- 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid
Uniqueness
2-Chloro-9H-purine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1044772-71-5 |
|---|---|
分子式 |
C6H3ClN4O2 |
分子量 |
198.57 g/mol |
IUPAC 名称 |
2-chloro-7H-purine-8-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(11-6)10-4(9-2)5(12)13/h1H,(H,12,13)(H,8,9,10,11) |
InChI 键 |
URNYXEPNLKJELC-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC(=N1)Cl)N=C(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
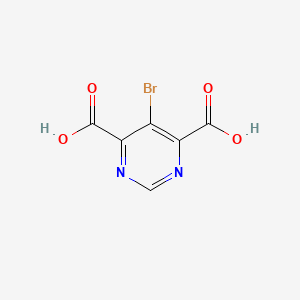
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)
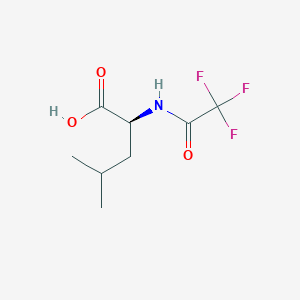

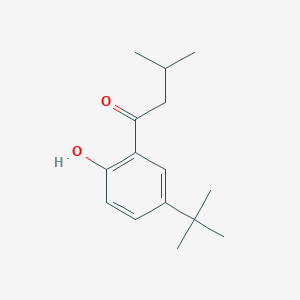
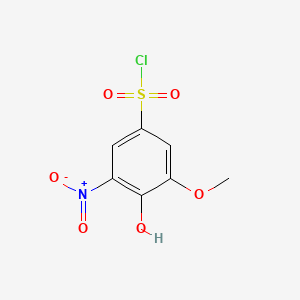
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
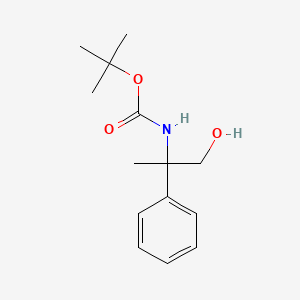
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

